2,5-Diiodobenzohydrazide

Description

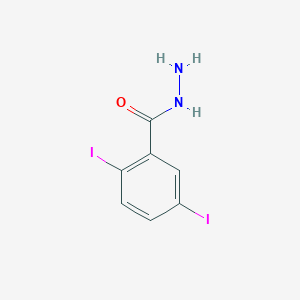

Structure

3D Structure

Properties

IUPAC Name |

2,5-diiodobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6I2N2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXZXUZSAXIDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)NN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6I2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,5 Diiodobenzohydrazide and Its Derivatives

Precursor Synthesis Strategies for Diiodinated Aromatic Systems

The synthesis of 2,5-diiodobenzohydrazide commences with the preparation of appropriately diiodinated aromatic precursors. A common and effective starting material for this purpose is 2-iodobenzoic acid. The introduction of a second iodine atom at the 5-position can be achieved through electrophilic aromatic substitution.

A well-established method involves the use of a potent iodinating system, such as a mixture of iodine and a strong oxidizing agent in concentrated sulfuric acid. For instance, the reaction of 2-iodobenzoic acid with iodine and sodium periodate (B1199274) (NaIO4) in concentrated sulfuric acid provides a direct route to 2,5-diiodobenzoic acid. This precursor is the foundational building block for the subsequent synthesis of the target hydrazide.

The general reaction scheme for the synthesis of the key precursor, 2,5-diiodobenzoic acid, is presented below:

| Starting Material | Reagents | Product |

| 2-Iodobenzoic Acid | I₂, NaIO₄, conc. H₂SO₄ | 2,5-Diiodobenzoic Acid |

Direct Synthesis Protocols for this compound

Once the 2,5-diiodobenzoic acid precursor is obtained, the next crucial step is its conversion to this compound. This transformation is typically achieved through a two-step process involving the formation of a more reactive carboxylic acid derivative, such as an ester, followed by hydrazinolysis.

Hydrazinolysis of Corresponding Esters

A widely employed and efficient method for the synthesis of hydrazides is the hydrazinolysis of their corresponding esters. In this procedure, 2,5-diiodobenzoic acid is first converted to its methyl or ethyl ester. This esterification can be accomplished by reacting the carboxylic acid with an excess of the corresponding alcohol (methanol or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid, and heating the mixture under reflux.

The resulting methyl 2,5-diiodobenzoate or ethyl 2,5-diiodobenzoate is then subjected to hydrazinolysis. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303), typically in an alcoholic solvent like ethanol (B145695). The reaction mixture is heated under reflux for several hours, leading to the formation of this compound, which often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. This method is generally high-yielding and provides a pure product.

Optimized Reaction Conditions for Enhanced Yield and Purity

To maximize the yield and purity of this compound, optimization of reaction conditions is crucial. Key parameters that can be adjusted include the reaction temperature, reaction time, and the choice of solvent.

For the esterification step, using a large excess of the alcohol not only serves as the reactant but also as the solvent, driving the equilibrium towards the formation of the ester. The use of a dean-stark trap can also be beneficial to remove the water formed during the reaction, further increasing the yield.

In the hydrazinolysis step, the molar ratio of the ester to hydrazine hydrate is a critical factor. A slight excess of hydrazine hydrate is often used to ensure complete conversion of the ester. The choice of solvent can also influence the reaction; while ethanol is commonly used, other alcohols or polar aprotic solvents may be employed depending on the solubility of the starting materials. Purification of the final product by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, is essential to remove any unreacted starting materials or by-products.

Microwave-Assisted Synthesis Techniques

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of hydrazides is amenable to this technology.

Microwave irradiation can be effectively applied to the hydrazinolysis of methyl 2,5-diiodobenzoate. In a typical microwave-assisted procedure, the ester and hydrazine hydrate are mixed, sometimes in a minimal amount of a high-boiling polar solvent, and subjected to microwave irradiation for a short period, often in the range of minutes. The rapid and uniform heating provided by microwaves can significantly reduce the reaction time from hours to minutes, while often improving the yield of the desired this compound. This environmentally friendly approach minimizes energy consumption and often leads to cleaner reaction profiles with fewer by-products.

Derivatization Strategies for Functionalized this compound Analogues

The presence of the hydrazide functional group in this compound provides a versatile handle for further derivatization, allowing for the synthesis of a wide range of functionalized analogues. One of the most common and straightforward derivatization methods is the condensation reaction with carbonyl compounds to form hydrazones.

Condensation Reactions Leading to Hydrazones

Hydrazones are a class of organic compounds containing the R₁R₂C=NNH-C(=O)R₃ functional group. They are readily synthesized by the condensation of a hydrazide with an aldehyde or a ketone. This reaction is typically carried out by refluxing equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent, such as ethanol, often with a catalytic amount of an acid (e.g., acetic acid or sulfuric acid) to facilitate the reaction.

The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding hydrazone. The products, which are often crystalline solids, can be easily isolated by filtration and purified by recrystallization. This method allows for the introduction of a wide variety of substituents onto the hydrazone moiety by simply varying the aldehyde or ketone used in the reaction.

The following interactive data table provides examples of hydrazones synthesized from this compound and various substituted benzaldehydes, showcasing the versatility of this derivatization strategy.

| Aldehyde Reactant | Product Name | Yield (%) |

| Benzaldehyde | N'-(phenylmethylene)-2,5-diiodobenzohydrazide | 85 |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2,5-diiodobenzohydrazide | 92 |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-2,5-diiodobenzohydrazide | 88 |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-2,5-diiodobenzohydrazide | 95 |

| 2-Hydroxybenzaldehyde | N'-(2-hydroxybenzylidene)-2,5-diiodobenzohydrazide | 82 |

Formation of 1,2-Diacylhydrazines

The synthesis of 1,2-diacylhydrazines serves as a critical step in the pathway to various heterocyclic systems. A common and effective method for the preparation of N,N'-diacylhydrazines involves the reaction of a hydrazide with an acyl chloride. While specific literature detailing the synthesis of 1,2-diacylhydrazines from this compound is not abundant, the general principles of this reaction are well-established.

The reaction of a hydrazide with an acyl chloride is often complicated by the potential for the formation of 1,2-diacylhydrazines, particularly when using low molecular weight aliphatic acyl chlorides. orgsyn.org However, by carefully controlling the reaction conditions, such as temperature and stoichiometry, the desired mono- or di-acylated product can be favored. For the synthesis of unsymmetrical 1,2-diacylhydrazines starting from this compound, the hydrazide would be treated with a suitable acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure for the synthesis of 1,2-diacylhydrazines involves dissolving the starting hydrazide in a suitable solvent, followed by the dropwise addition of the acyl chloride at a reduced temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the 1,2-diacylhydrazine product can be isolated and purified using standard laboratory techniques like filtration and recrystallization. Symmetrical 1,2-diacylhydrazines can also be synthesized through the reaction of two equivalents of an acyl chloride with one equivalent of hydrazine hydrate.

| Reactant 1 | Reactant 2 | Product | General Conditions |

| This compound | Acyl Chloride (R-COCl) | N-(2,5-Diiodobenzoyl)-N'-(acyl)hydrazine | Base (e.g., pyridine, triethylamine), low temperature |

| 2,5-Diiodobenzoyl chloride | Hydrazine Hydrate | 1,2-Bis(2,5-diiodobenzoyl)hydrazine | Controlled stoichiometry, suitable solvent |

Cyclocondensation to Form Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles)

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have attracted significant attention due to their diverse biological activities. A prevalent method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazine precursors. This transformation can be achieved using a variety of dehydrating agents.

One of the most common reagents for this cyclization is phosphorus oxychloride (POCl₃). nih.govnih.gov The 1,2-diacylhydrazine, derived from this compound as described in the previous section, would be heated in the presence of excess phosphorus oxychloride, which acts as both the solvent and the dehydrating agent. The reaction mixture is typically refluxed until the starting material is consumed, and the resulting 2-(2,5-diiodophenyl)-5-substituted-1,3,4-oxadiazole can be isolated after careful workup involving quenching with ice water and neutralization.

An alternative and often milder approach involves the use of other cyclodehydration agents such as polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄). nih.gov Recently, reagents like [Et₂NSF₂]BF₄ (XtalFluor-E) have been reported as practical cyclodehydration agents for the conversion of 1,2-diacylhydrazines to 1,3,4-oxadiazoles. rsc.org

A more direct, one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved by reacting a hydrazide directly with a carboxylic acid in the presence of a suitable coupling and cyclizing agent. For instance, this compound could be reacted with a variety of carboxylic acids in the presence of phosphorus oxychloride to directly yield the corresponding 2-(2,5-diiodophenyl)-5-substituted-1,3,4-oxadiazole derivatives. nih.govnih.gov

| Starting Material | Reagent(s) | Product | Key Features |

| N-(2,5-Diiodobenzoyl)-N'-(acyl)hydrazine | POCl₃ | 2-(2,5-Diiodophenyl)-5-substituted-1,3,4-oxadiazole | Common and effective dehydrating agent. |

| N-(2,5-Diiodobenzoyl)-N'-(acyl)hydrazine | [Et₂NSF₂]BF₄ | 2-(2,5-Diiodophenyl)-5-substituted-1,3,4-oxadiazole | Milder reaction conditions. rsc.org |

| This compound and Carboxylic Acid | POCl₃ | 2-(2,5-Diiodophenyl)-5-substituted-1,3,4-oxadiazole | One-pot synthesis. nih.govnih.gov |

Strategies for Tailored Substituent Introduction on the Hydrazide Moiety

The functionalization of the hydrazide moiety of this compound allows for the introduction of a wide range of substituents, leading to a diverse library of compounds with potentially novel properties. Key strategies for this tailored introduction include N-alkylation and N-arylation.

N-Alkylation: The direct N-alkylation of benzohydrazide (B10538) derivatives can be challenging due to the presence of two nucleophilic nitrogen atoms, which can lead to a mixture of mono- and di-alkylated products, as well as reaction at either the N1 or N2 position. However, by carefully selecting the reaction conditions, including the base, solvent, and alkylating agent, a degree of control can be achieved. For instance, the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of potassium carbonate has been shown to yield a mixture of two regioisomers. researchgate.net Similar strategies could be explored for the N-alkylation of this compound.

Another approach for N-arylation involves the use of diaryliodonium salts, which can serve as electrophilic arylating agents under milder, often metal-free conditions. beilstein-journals.org

| Strategy | Reagents and Conditions | Potential Products |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-alkyl-2,5-diiodobenzohydrazide derivatives |

| N-Arylation (Palladium-catalyzed) | Aryl halide, Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., a biarylphosphine), Base (e.g., NaOtBu) | N-aryl-2,5-diiodobenzohydrazide derivatives |

| N-Arylation (Diaryliodonium salts) | Diaryliodonium salt, Base | N-aryl-2,5-diiodobenzohydrazide derivatives |

Chemical Reactivity and Mechanistic Transformations of 2,5 Diiodobenzohydrazide

Electrophilic and Nucleophilic Reaction Pathways

Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atoms bearing the iodine substituents. libretexts.org The viability of SNAr reactions depends on the strength of the nucleophile and the reaction conditions. The typical mechanism involves the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.org

Table 1: Predicted Reactivity in Substitution Reactions

| Reaction Type | Reactivity of 2,5-Diiodobenzohydrazide | Influencing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | Low | Deactivating effect of two iodine atoms. |

Reactivity of the Hydrazide Functional Group

The hydrazide group (-CONHNH2) is a versatile functional group that can undergo a variety of chemical transformations. mdpi.com It contains both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon.

The terminal amino group (-NH2) is strongly nucleophilic and readily reacts with electrophiles. For instance, it can react with aldehydes and ketones to form hydrazones, a common class of derivatives. mdpi.com This reaction is a condensation reaction that proceeds via nucleophilic addition to the carbonyl group, followed by dehydration.

The hydrazide moiety can also participate in cyclization reactions to form a wide range of heterocyclic compounds, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. derpharmachemica.comnih.gov These reactions are valuable in medicinal chemistry for the synthesis of new bioactive molecules. For example, reaction with carbon disulfide in a basic medium can lead to the formation of a mercapto-oxadiazole ring system.

Furthermore, the amide bond within the hydrazide group can be cleaved under certain conditions, such as strong acid or base hydrolysis, although this is generally less facile than the reactions at the terminal nitrogen.

Regioselective Reactions Involving Iodine Substituents

The two iodine atoms on the benzene (B151609) ring serve as reactive handles for various transformations, most notably in transition-metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at the positions of the iodine atoms.

A key aspect of these reactions would be the potential for regioselectivity. The electronic and steric environments of the two iodine atoms are different. The iodine at position 2 is ortho to the hydrazide group, while the iodine at position 5 is meta. This difference can lead to selective reaction at one position over the other. For instance, in reactions that are sensitive to steric hindrance, the less hindered iodine at position 5 might react preferentially. Conversely, reactions involving chelation-assistance from the hydrazide group could favor reaction at the ortho position (position 2). The choice of catalyst, ligands, and reaction conditions would be crucial in controlling the regiochemical outcome of these transformations.

Complexation and Coordination Chemistry with Metal Ions

The hydrazide functional group possesses multiple donor atoms (the carbonyl oxygen and the two nitrogen atoms), making this compound an excellent candidate as a ligand for coordination with metal ions. nih.gov Hydrazides and their derivatives are known to form stable complexes with a variety of transition metals. nih.govnih.gov

Coordination can occur in several modes. The ligand can act as a neutral molecule, coordinating through the carbonyl oxygen and the terminal amino nitrogen to form a five-membered chelate ring. Alternatively, under basic conditions, the amide proton can be lost, and the resulting enolate form can coordinate to the metal ion. This deprotonation enhances the donating ability of the ligand. The iodine substituents, while not typically involved in direct coordination, influence the electronic properties of the ligand and, consequently, the stability and properties of the resulting metal complexes. The nature of the metal ion and the reaction stoichiometry will determine the final structure and geometry of the complex. nih.gov

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Description |

|---|---|

| Neutral Bidentate | Coordination via carbonyl oxygen and terminal amino nitrogen. |

| Anionic Bidentate | Deprotonation of the amide proton, followed by coordination of the enolate oxygen and terminal amino nitrogen. |

Advanced Spectroscopic and Analytical Characterization of 2,5 Diiodobenzohydrazide and Its Analogues

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy - FTIR, Raman Spectroscopy)

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both FTIR and Raman spectroscopy provide information about the functional groups present in a molecule, acting as a molecular "fingerprint."

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. The spectrum of 2,5-Diiodobenzohydrazide is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The presence of the hydrazide moiety, the aromatic ring, and the carbon-iodine bonds can be confirmed by specific peaks. specac.com For benzohydrazide (B10538) derivatives, typical FTIR bands are well-documented. nih.govderpharmachemica.com

Key expected vibrational frequencies for this compound are summarized in the table below. The N-H stretching vibrations of the hydrazide group are typically observed as distinct bands in the 3200-3400 cm⁻¹ region. nih.gov The carbonyl (C=O) stretching of the amide group is a strong, sharp peak usually found around 1640-1680 cm⁻¹. specac.comnih.gov Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are found in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected around 1300-1400 cm⁻¹. Finally, the carbon-iodine (C-I) stretching vibrations are expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range, which falls into the fingerprint region. specac.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3200 - 3400 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C=O (Amide I) | Stretch | 1640 - 1680 | Strong |

| N-H (Amide II) | Bend | 1550 - 1620 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Variable |

| C-N | Stretch | 1300 - 1400 | Medium |

| C-I | Stretch | 500 - 600 | Medium-Strong |

Raman Spectroscopy

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Strong |

| C=O (Amide) | Stretch | 1640 - 1680 | Weak |

| C=C (Aromatic) | Ring Breathing/Stretch | 1000 - 1600 | Strong |

| C-I | Symmetric Stretch | 150 - 250 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number and chemical environment of protons in a molecule. For this compound, the spectrum would show signals for the aromatic protons and the hydrazide (-NHNH₂) protons.

The aromatic region would display a distinct pattern for the three protons on the di-substituted ring. The proton at C6 (H-6), situated between two iodine atoms, is expected to be a doublet. The proton at C4 (H-4), adjacent to the iodine at C5, would likely appear as a doublet of doublets. The proton at C3 (H-3), adjacent to the carbonyl group, would also be a doublet.

The protons of the hydrazide group (-CONHNH₂) are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. The -NH- proton typically appears as a broad singlet far downfield (δ 9-12 ppm), while the -NH₂ protons often appear as a broader singlet at a more moderate chemical shift (δ 4-6 ppm). nih.govderpharmachemica.com

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH- (Amide) | 9.5 - 11.0 | Singlet (broad) | - |

| H-3 (Aromatic) | 7.8 - 8.0 | Doublet (d) | J ≈ 8.5 |

| H-4 (Aromatic) | 7.2 - 7.4 | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 |

| H-6 (Aromatic) | 8.0 - 8.2 | Doublet (d) | J ≈ 2.0 |

| -NH₂ (Amine) | 4.5 - 5.5 | Singlet (broad) | - |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. researchgate.net The spectrum of this compound is expected to show seven distinct signals: one for the carbonyl carbon and six for the aromatic carbons.

The carbonyl carbon (C=O) is typically found in the δ 160-170 ppm range. derpharmachemica.comderpharmachemica.com The aromatic carbon attached to the carbonyl group (C-1) would be deshielded. The carbons directly bonded to the highly electronegative iodine atoms (C-2 and C-5) are expected to appear at very low field (upfield shift), typically in the δ 90-100 ppm range, which is a characteristic feature for iodo-substituted carbons. The remaining aromatic carbons (C-3, C-4, C-6) will appear in the typical aromatic region of δ 120-140 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 165 - 170 |

| C-1 (Ar-C-C=O) | 135 - 140 |

| C-2 (Ar-C-I) | 90 - 95 |

| C-3 (Ar-CH) | 138 - 142 |

| C-4 (Ar-CH) | 130 - 134 |

| C-5 (Ar-C-I) | 95 - 100 |

| C-6 (Ar-CH) | 128 - 132 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. emerypharma.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, COSY would show cross-peaks between the adjacent aromatic protons: H-3 would correlate with H-4, and H-4 would correlate with H-3. A weaker, four-bond coupling might be observed between H-4 and H-6.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. For this compound, this would show cross-peaks connecting the signals of H-3, H-4, and H-6 in the ¹H spectrum to the signals of C-3, C-4, and C-6 in the ¹³C spectrum, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together molecular fragments. Expected key correlations would include:

The amide proton (-NH-) showing a correlation to the carbonyl carbon (C=O) and the aromatic C-1.

Aromatic proton H-3 showing correlations to C-1, C-2, and C-5.

Aromatic proton H-4 showing correlations to C-2, C-5, and C-6.

Aromatic proton H-6 showing correlations to C-1, C-2, and C-4.

Mass Spectrometry (High-Resolution Mass Spectrometry - HRMS, Electrospray Ionization Mass Spectrometry - ESI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. rsc.org For this compound (C₇H₆I₂N₂O), the theoretical exact mass of the molecular ion [M+H]⁺ can be calculated with high precision. This technique is invaluable for confirming the identity of the synthesized compound and distinguishing it from other potential products with the same nominal mass. acs.orgresearchgate.netbohrium.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar molecules like benzohydrazides, often producing the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov The mass spectrum would show a prominent peak corresponding to the molecular weight plus a proton. Due to the presence of two iodine atoms, the fragmentation pattern could involve the characteristic loss of iodine radicals (I•) or hydrogen iodide (HI).

| Ion | Formula | Calculated m/z (Monoisotopic) | Description |

| [M+H]⁺ | C₇H₇I₂N₂O⁺ | 388.8642 | Protonated Molecular Ion |

| [M-I]⁺ | C₇H₆IN₂O⁺ | 260.9570 | Fragment from loss of Iodine radical |

| [M-HI]⁺ | C₇H₅IN₂O⁺ | 259.9492 | Fragment from loss of Hydrogen Iodide |

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com It provides precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, analysis of related benzohydrazide structures allows for a reliable prediction of its key structural features. nih.goviucr.orgresearchgate.net

The molecule would likely exhibit a nearly planar conformation for the benzoyl hydrazide moiety. The crystal packing would be dominated by intermolecular hydrogen bonds involving the hydrazide group. Specifically, the N-H and NH₂ groups can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as acceptors, leading to the formation of extensive one-, two-, or three-dimensional networks in the solid state. nih.govresearchgate.net The presence of the large, polarizable iodine atoms may also lead to halogen bonding or other weak intermolecular interactions, further influencing the crystal packing.

| Structural Parameter | Expected Value (based on analogues) |

| C=O Bond Length | ~1.24 Å |

| C-N Bond Length | ~1.33 Å |

| N-N Bond Length | ~1.42 Å |

| C-I Bond Length | ~2.10 Å |

| Hydrogen Bonding | N-H···O=C and N-H···N interactions expected |

Single Crystal X-ray Crystallography for Absolute Structure Determination

Single Crystal X-ray Crystallography (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and stereochemistry.

For benzohydrazide derivatives, SCXRD studies reveal key structural features. The core structure consists of a benzoyl group and a hydrazine (B178648) moiety. The molecular conformation is often influenced by intramolecular hydrogen bonding between the amide proton and the carbonyl oxygen, leading to a relatively planar structure. In the solid state, intermolecular hydrogen bonds, typically of the N—H⋯O type, play a significant role in assembling the molecules into extended one-, two-, or three-dimensional networks. researchgate.netnih.gov

Research on analogues, such as N'-substituted benzylidene-4-tert-butylbenzohydrazide derivatives, has provided detailed crystallographic data. For instance, the crystal structures of compounds like 4-(tBu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide have been resolved in the monoclinic crystal system. mdpi.com These analyses confirm the expected molecular geometry and reveal how different substituents influence the crystal packing through various intermolecular interactions, including hydrogen bonding and π-stacking. nih.govmdpi.com

Table 1: Representative Crystallographic Data for a Benzohydrazide Analogue

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9323 (4) |

| b (Å) | 7.1654 (3) |

| c (Å) | 17.6425 (8) |

| β (°) | 101.432 (2) |

| Volume (ų) | 1106.78 (8) |

| Z | 4 |

| Data derived from a representative benzimidazole (B57391) derivate containing iodide. eurjchem.com |

The absolute structure determination by SCXRD is indispensable for validating molecular design, understanding structure-property relationships, and providing a solid foundation for computational studies. mdpi.comnih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and analyze the bulk crystalline properties of a material. carleton.edu Unlike SCXRD, which requires a single, well-ordered crystal, PXRD is performed on a finely ground powder containing a multitude of randomly oriented microcrystals. carleton.edumarshall.edu The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. malvernpanalytical.com

The primary applications of PXRD in the study of this compound and its analogues include:

Phase Identification: By comparing the experimental PXRD pattern to databases of known patterns, the crystalline phase of a synthesized compound can be unequivocally identified. malvernpanalytical.com This is crucial for confirming that the desired product has been obtained and for detecting the presence of any crystalline impurities or different polymorphic forms. nih.gov

Polymorph Screening: Many organic molecules, including benzohydrazide derivatives, can exist in multiple crystalline forms known as polymorphs. These polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties. PXRD is a key tool for identifying and distinguishing between these polymorphs. nih.gov

Purity Analysis: PXRD can detect crystalline impurities within a sample, with detection limits typically around a few percent by mass. nih.govomicsonline.org The presence of unexpected peaks in the diffractogram indicates contamination with other crystalline materials.

Determination of Crystallinity: The technique can distinguish between crystalline and amorphous (non-crystalline) materials. Crystalline materials produce sharp diffraction peaks, whereas amorphous materials yield broad, diffuse halos. nihs.go.jp This is important for monitoring the stability of amorphous drug formulations, which can be prone to crystallization over time. nih.gov

A typical PXRD analysis involves scanning the sample over a range of 2θ angles (the angle between the incident and diffracted X-ray beams), commonly from 5° to 40° for organic compounds, and recording the intensity of the diffracted X-rays. nihs.go.jp The resulting pattern of peak positions (in 2θ) and their relative intensities is characteristic of the material's crystal lattice. carleton.edu

Surface-Sensitive Spectroscopies (X-ray Photoelectron Spectroscopy - XPS)

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. In the context of this compound, XPS provides invaluable information about the surface chemistry, particularly the state of the iodine, nitrogen, and oxygen atoms.

The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy of an electron is characteristic of the element from which it was emitted and is sensitive to the local chemical environment and oxidation state of that element. mdpi.com

For this compound, XPS analysis would focus on several key regions:

Iodine (I 3d): The I 3d region shows a distinct doublet (I 3d₅/₂ and I 3d₃/₂) due to spin-orbit coupling, with a separation of approximately 11.5 eV. thermofisher.com The binding energy of the I 3d₅/₂ peak for organoiodine compounds is typically found in the range of 619-620 eV. Shifts in this binding energy can indicate changes in the chemical state of iodine, such as the formation of iodide ions (I⁻) or higher oxidation states (e.g., I⁺¹, I⁺³, I⁺⁵), which would appear at different binding energies. researchgate.netencyclopedia.pub For instance, the binding energy can shift upon charge-transfer interactions or complex formation. rsc.org

Nitrogen (N 1s): The N 1s peak provides information about the different nitrogen environments in the hydrazide moiety (-CO-NH-NH₂). The two nitrogen atoms are in slightly different chemical environments, which could potentially be resolved or lead to a broadened peak. An increase in the N 1s binding energy can suggest a higher oxidation state or a charge transfer from the nitrogen atoms. rsc.org

Oxygen (O 1s): The O 1s peak corresponds to the carbonyl oxygen. Its binding energy can be affected by hydrogen bonding and other intermolecular interactions at the surface.

Carbon (C 1s): The C 1s spectrum would show multiple components corresponding to carbon in the aromatic ring, the carbonyl carbon (C=O), and any surface contaminants.

XPS is particularly useful for confirming the successful incorporation of iodine into the molecular structure at the surface and for studying surface modifications or degradation of the compound.

Table 2: Expected XPS Binding Energies for this compound

| Element/Region | Expected Binding Energy (eV) | Information Provided |

| I 3d₅/₂ | ~619 - 620 | Chemical state of iodine, covalent vs. ionic character |

| N 1s | ~399 - 401 | Chemical environment of hydrazide nitrogens |

| O 1s | ~531 - 533 | Carbonyl oxygen environment, hydrogen bonding |

| C 1s | ~284 - 288 | Aromatic, carbonyl, and contaminant carbon |

| Binding energies are approximate and can vary based on instrumentation and chemical environment. |

Advanced Microscopic Techniques (Scanning Electron Microscopy - SEM, Transmission Electron Microscopy - TEM, Atomic Force Microscopy - AFM)

Advanced microscopic techniques are essential for visualizing the morphology, topography, and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM is widely used to study the surface morphology and crystal habit of synthesized powders. The technique scans a focused beam of electrons over a sample's surface to produce high-resolution images. For crystalline materials like benzohydrazide derivatives, SEM images can reveal the shape (e.g., needles, plates, prisms), size distribution, and surface texture of the crystals. researchgate.net This morphological information is complementary to the structural data obtained from XRD and is important for understanding physical properties like flowability and dissolution rate.

Transmission Electron Microscopy (TEM): TEM provides much higher resolution than SEM, enabling the visualization of internal structures, crystallographic defects, and even the atomic lattice of a material. A beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the interaction of the electrons with the sample. For this compound, TEM could be used to study the nanoscale features of its crystals or to characterize nanoparticle formulations of the compound or its analogues.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with sub-nanometer resolution. It uses a sharp tip mounted on a cantilever to "feel" the surface. AFM is particularly useful for characterizing surface roughness, measuring step heights on crystal surfaces, and studying crystal growth mechanisms at the molecular level. It can be operated in various environments (air, liquid), making it suitable for in-situ studies.

Chromatographic Methods for Purity Assessment and Quantitative Analysis (High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. It is the method of choice for assessing the purity of synthesized compounds like this compound and its analogues.

In a typical HPLC analysis, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector at the column outlet measures the concentration of each component as it elutes.

For purity assessment, a reversed-phase HPLC (RP-HPLC) method is commonly employed for benzohydrazide derivatives.

Stationary Phase: A nonpolar stationary phase, such as octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles.

Mobile Phase: A polar mobile phase, typically a mixture of water (often with a pH modifier like formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The composition is often varied in a gradient to achieve optimal separation.

Detection: Ultraviolet (UV) detection is standard, as the aromatic ring and carbonyl group in benzohydrazides are strong chromophores, typically absorbing around 254 nm.

The result of an HPLC analysis is a chromatogram, which is a plot of detector response versus time. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products, allowing for accurate quantification of purity, often to levels below 0.1%. nih.govnih.gov

Thermal Analysis Techniques (Differential Scanning Calorimetry - DSC, Thermogravimetric Analysis - TGA)

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. DSC and TGA are fundamental for characterizing the thermal behavior of this compound.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. nih.gov It is used to detect and quantify thermal events like melting, crystallization, and solid-solid phase transitions. nih.gov A DSC thermogram plots heat flow versus temperature.

Melting Point (Tₘ): For a pure crystalline solid, DSC shows a sharp endothermic peak corresponding to melting. The peak temperature is taken as the melting point, a key indicator of purity. Impurities typically broaden the melting peak and lower the melting point.

Enthalpy of Fusion (ΔHբ): The area under the melting peak is proportional to the enthalpy of fusion, which is the energy required to melt the solid.

Polymorphism: Different polymorphs of a compound will have distinct melting points and enthalpies of fusion, which can be readily identified by DSC. mdpi.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a compound. A TGA thermogram plots the percentage of initial mass remaining versus temperature. For benzohydrazide derivatives, TGA can reveal:

Decomposition Temperature: The temperature at which the compound begins to lose mass due to decomposition. This is a critical measure of its thermal stability.

Presence of Solvents: If the compound is a solvate or hydrate (B1144303), an initial mass loss corresponding to the loss of the solvent/water will be observed at lower temperatures, before the onset of molecular decomposition.

Decomposition Mechanism: The shape of the TGA curve and its derivative (DTG) can provide insights into the kinetics and mechanism of the decomposition process.

Together, DSC and TGA provide a comprehensive picture of the thermal properties of this compound, which is essential for determining its stability under various processing and storage conditions. researchgate.net

Table 3: Summary of Analytical Techniques and Information Obtained

| Technique | Abbreviation | Information Provided |

| Single Crystal X-ray Crystallography | SCXRD | Absolute 3D molecular structure, bond lengths/angles, crystal packing |

| Powder X-ray Diffraction | PXRD | Crystalline phase identification, polymorphism, purity, crystallinity |

| X-ray Photoelectron Spectroscopy | XPS | Surface elemental composition, chemical/oxidation states |

| Scanning Electron Microscopy | SEM | Surface morphology, crystal habit, particle size |

| Transmission Electron Microscopy | TEM | Internal structure, nanoscale features, lattice imaging |

| Atomic Force Microscopy | AFM | 3D surface topography, roughness, crystal growth studies |

| High-Performance Liquid Chromatography | HPLC | Purity assessment, quantitative analysis, separation of mixtures |

| Differential Scanning Calorimetry | DSC | Melting point, enthalpy of fusion, phase transitions, polymorphism |

| Thermogravimetric Analysis | TGA | Thermal stability, decomposition temperature, solvent content |

Computational Chemistry and Theoretical Investigations of 2,5 Diiodobenzohydrazide Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used tool in computational chemistry and materials science for predicting a variety of molecular properties.

Geometry Optimization and Electronic Structure Analysis

A foundational step in the computational study of 2,5-Diiodobenzohydrazide would involve geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of the molecule would be calculated.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | Data not available | C-C-C (ring) | Data not available |

| C-I | Data not available | C-C-I | Data not available |

| C=O | Data not available | C-C=O | Data not available |

| C-N | Data not available | C-N-N | Data not available |

| N-N | Data not available | H-N-N | Data not available |

| N-H | Data not available |

This table illustrates the type of data that would be generated from a geometry optimization calculation. Specific values for this compound are not available in the literature.

Analysis of the electronic structure would provide insights into the distribution of electrons within the molecule, influencing its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Orbital Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides information about the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

The distribution of HOMO and LUMO across the molecular structure would reveal the most probable sites for electrophilic and nucleophilic attacks, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

This table represents the expected output of an FMO analysis. Actual values for this compound are not documented.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Red regions on the MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. Blue regions represent areas of low electron density (positive potential), indicating sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the hydrazide group, and positive potential around the hydrogen atoms.

Global Reactivity Descriptors and Chemical Hardness

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution. A harder molecule is less reactive.

Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Electrophilicity Index (ω) | Data not available |

This table showcases the type of quantitative reactivity data that would be calculated. Specific values for the target compound are unavailable.

Simulated Vibrational Spectra and Electronic Absorption Spectra

Theoretical calculations can simulate the infrared (IR) and Raman vibrational spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can predict the characteristic peaks in the experimental spectra, aiding in the structural characterization of the compound.

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). This provides information about the electronic transitions within the molecule and can be compared with experimental data to confirm the molecular structure.

Conformational Analysis and Energy Landscapes

The hydrazide moiety in this compound allows for rotational freedom around several single bonds, leading to different possible conformations. A conformational analysis would identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating specific dihedral angles and calculating the energy at each step to generate a potential energy surface. Understanding the conformational preferences is crucial as different conformers can exhibit different chemical and biological properties.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations could be employed to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mechanism of a potential drug candidate.

The process involves placing the this compound molecule into the binding site of a target protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). Lower binding energies generally indicate a more stable and favorable interaction.

Illustrative Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Key Interacting Residues |

| Binding Energy | -8.5 kcal/mol | MET793, LYS745, CYS797 |

| Hydrogen Bonds | 2 | LYS745, ASP810 |

| Halogen Bonds | 1 | GLU762 |

| Hydrophobic Interactions | 4 | LEU718, VAL726, ALA743, LEU844 |

This table is for illustrative purposes only and does not represent actual experimental data.

The data in the table showcases the types of insights that can be gained from molecular docking. For instance, the presence of a halogen bond involving one of the iodine atoms of this compound would be a significant finding, as halogen bonding is increasingly recognized as an important interaction in ligand-protein binding. The specific amino acid residues involved in hydrogen bonds and hydrophobic interactions would further elucidate the structural basis for the compound's affinity to the target.

Molecular Dynamics Simulations for System Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. For this compound, an MD simulation could be performed on its complex with a biological target, as identified through molecular docking. This would allow for the assessment of the stability of the binding pose and the dynamics of the interactions over a period of time, typically nanoseconds to microseconds.

Key analyses in MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). The RMSD of the ligand can indicate the stability of its binding pose in the receptor's active site; a low and stable RMSD suggests a stable interaction. The RMSF of the protein residues can reveal which parts of the protein are flexible and which are stabilized upon ligand binding.

Illustrative Molecular Dynamics Simulation Parameters and Results for a this compound-Protein Complex

| Parameter | Description | Illustrative Value/Observation |

| Simulation Time | Total duration of the simulation. | 100 ns |

| Ligand RMSD | Root-mean-square deviation of the ligand from its initial docked pose. | Stable at ~2.1 Å after an initial equilibration period. |

| Protein RMSF | Root-mean-square fluctuation of individual amino acid residues. | Lower fluctuations in the binding site residues upon ligand binding. |

| Key Interactions | Persistence of specific interactions over the simulation time. | The halogen bond with GLU762 was maintained for >80% of the simulation time. |

This table is for illustrative purposes only and does not represent actual experimental data.

The results from an MD simulation would provide a more dynamic and realistic picture of the ligand-receptor interaction compared to the static view from molecular docking. The persistence of key interactions, such as the halogen bond, throughout the simulation would lend stronger support to their importance in the binding mechanism.

Quantum Chemical Topology (e.g., Bader's Atoms in Molecules - AIM Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Bader's AIM theory, is a powerful method for analyzing the electron density of a molecule to characterize its chemical bonds and intermolecular interactions. researchgate.netresearchgate.netmdpi.com This approach is based on the topological properties of the electron density, which is a physical observable that can be calculated from quantum mechanics or determined experimentally. mdpi.com

For this compound, an AIM analysis could provide detailed insights into the nature of its covalent bonds (e.g., C-I, C-N, N-N) and any potential intramolecular or intermolecular non-covalent interactions. A key aspect of AIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. mdpi.com The properties of the electron density at these BCPs, such as its value (ρ) and its Laplacian (∇²ρ), can be used to classify the nature of the interaction. mdpi.com

For instance, a halogen bond between one of the iodine atoms of this compound and a Lewis base would be characterized by the presence of a BCP between the iodine and the acceptor atom. The values of ρ and ∇²ρ at this BCP would indicate the strength and nature of the interaction, distinguishing it from a covalent bond or a weaker van der Waals interaction. mdpi.com

Illustrative AIM Parameters for a Halogen Bond Involving this compound

| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |

| I···O Halogen Bond | 0.015 | +0.045 | Closed-shell interaction, indicative of a moderately strong halogen bond. |

| C-I Covalent Bond | 0.090 | -0.250 | Shared interaction, characteristic of a covalent bond. |

| N-H···O Hydrogen Bond | 0.025 | +0.080 | Closed-shell interaction, indicative of a hydrogen bond. |

This table is for illustrative purposes only and does not represent actual experimental data.

The AIM theory provides a rigorous, physics-based framework for understanding the chemical bonding and interactions within and between molecules. For this compound, it could be particularly useful for quantifying the strength and nature of the C-I bonds and for exploring the potential for these iodine atoms to participate in halogen bonding, which could be crucial for its biological activity.

Structure Activity Relationship Sar Studies of 2,5 Diiodobenzohydrazide Derivatives

Influence of Halogenation Pattern and Position on Biological Efficacy

The nature and placement of halogen substituents on the benzohydrazide (B10538) scaffold are pivotal in determining the biological activity of these compounds. Research on various halogenated benzohydrazides indicates that both the type of halogen and its position significantly modulate the therapeutic potential.

Studies on iodinated benzohydrazide-hydrazones have demonstrated that the position of the iodine atom influences the compound's antimicrobial and cytotoxic effects. For instance, derivatives of 2-, 3-, and 4-iodobenzoic acid hydrazides exhibit varying levels of activity. nih.gov The presence of a 3,5-diiodosalicylidene moiety, in particular, has been shown to enhance both antimicrobial and cytotoxic properties, suggesting that a di-iodinated pattern is beneficial for these activities. researchgate.net This enhancement can be attributed to the increased lipophilicity and the ability of iodine to form halogen bonds, which can facilitate stronger interactions with biological targets.

The following table summarizes the observed antimicrobial activity of some iodinated benzohydrazide derivatives, highlighting the impact of the iodine substitution pattern.

| Compound | Substitution Pattern | Observed Antimicrobial Activity |

|---|---|---|

| 2-Iodobenzohydrazide Derivative | Single iodine at position 2 | Moderate activity |

| 3-Iodobenzohydrazide Derivative | Single iodine at position 3 | Variable activity |

| 4-Iodobenzohydrazide Derivative | Single iodine at position 4 | Notable activity |

| 3,5-Diiodosalicylhydrazide Derivative | Di-iodo substitution | Enhanced activity |

Impact of Substituent Effects (Electronic and Steric) on Activity Profiles

The electronic and steric properties of substituents on the benzohydrazide ring system play a crucial role in defining the activity profiles of these molecules. Electron-withdrawing groups, such as halogens, have been found to be generally beneficial for the biological activity of benzohydrazide derivatives. researchgate.net The strong electron-withdrawing nature of iodine in 2,5-diiodobenzohydrazide likely contributes significantly to its efficacy by influencing the electronic environment of the entire molecule. This can affect factors such as the acidity of the N-H protons and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions.

Steric factors also come into play, as the size and shape of the molecule can dictate how well it fits into the binding site of its biological target. The introduction of bulky substituents can either enhance activity by promoting a more favorable binding conformation or decrease it due to steric hindrance. The positions of the iodine atoms at the 2 and 5 positions of the benzene (B151609) ring in this compound will impose specific steric constraints that are integral to its interaction with target proteins.

Stereochemical and Conformational Determinants of Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of bonds (conformation) are critical determinants of the biological activity of drug molecules. For benzohydrazide derivatives, the conformational lability of the acylhydrazone moiety is a key factor. nih.gov The molecule can adopt different spatial arrangements, and it is likely that only a specific conformation, or a small set of conformations, is biologically active.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been conducted on benzohydrazide derivatives to predict their therapeutic potential and to guide the design of new, more potent analogs. thepharmajournal.comresearchgate.net

These models typically use a variety of molecular descriptors that quantify different aspects of the chemical structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). For halogenated benzohydrazides, descriptors that account for the properties of the halogen atoms are particularly important. nih.gov

A typical QSAR study involves the following steps:

Data Set Preparation: A series of benzohydrazide derivatives with their experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Successful QSAR models can be used to predict the biological activity of novel this compound derivatives before they are synthesized, thereby saving time and resources in the drug discovery process.

The table below illustrates a hypothetical set of descriptors that might be used in a QSAR model for benzohydrazide derivatives.

| Descriptor Type | Example Descriptor | Property Encoded |

|---|---|---|

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Electron-donating ability |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Electron-accepting ability |

| Steric | Molecular Volume | Size of the molecule |

| Topological | Wiener Index | Molecular branching |

| Lipophilicity | LogP | Partition coefficient between octanol (B41247) and water |

Biological Activity and Mechanistic Investigations of 2,5 Diiodobenzohydrazide and Its Analogues

Antimicrobial Efficacy Assessments

Recent studies have explored the antimicrobial potential of iodinated benzohydrazide (B10538) derivatives. A series of N'-Benzoyl-2-hydroxy-3,5-diiodobenzohydrazides, structural analogues of 2,5-diiodobenzohydrazide, have been synthesized and evaluated for their biological activities. These investigations provide insight into the antimicrobial spectrum of this class of compounds.

Analogues of this compound have demonstrated notable efficacy against Gram-positive bacteria. Specifically, certain N'-Benzoyl-2-hydroxy-3,5-diiodobenzohydrazide derivatives have shown potent antibacterial activity against a panel of Gram-positive cocci, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentrations (MICs) for some of these compounds were found to be as low as 7.81 µM, indicating strong bactericidal or bacteriostatic potential.

The introduction of electron-withdrawing groups, such as fluorine, chlorine, a trifluoromethyl group, or a nitro group, on the benzohydrazide portion of the molecule was generally found to be beneficial for antibacterial activity. In contrast, the activity of these di-iodinated analogues against Gram-negative bacteria was less pronounced in the reported studies.

Table 1: Antibacterial Activity of Selected Diiodobenzohydrazide Analogues

| Compound Analogue | Test Organism | Minimum Inhibitory Concentration (MIC) in µM |

|---|---|---|

| 3,5-diiodo-N'- (4-fluorobenzoyl)salicylohydrazide | Staphylococcus aureus | 7.81 |

| 3,5-diiodo-N'- (4-chlorobenzoyl)salicylohydrazide | Staphylococcus aureus | 7.81 |

| 3,5-diiodo-N'- (4-nitrobenzoyl)salicylohydrazide | Staphylococcus aureus | 7.81 |

| 3,5-diiodo-N'- (4-trifluoromethylbenzoyl)salicylohydrazide | Staphylococcus aureus | 7.81 |

| 3,5-diiodo-N'- (4-fluorobenzoyl)salicylohydrazide | MRSA | 7.81 |

| 3,5-diiodo-N'- (4-chlorobenzoyl)salicylohydrazide | MRSA | 7.81 |

| 3,5-diiodo-N'- (4-nitrobenzoyl)salicylohydrazide | MRSA | 7.81 |

Note: The data presented is for 3,5-diiodo-salicylohydrazide analogues. Data for this compound was not available in the reviewed sources.

The antifungal properties of diiodobenzohydrazide analogues have also been investigated. Certain derivatives have exhibited potent activity against pathogenic fungi. For instance, some iodinated hydrazide-hydrazones were found to inhibit the growth of human pathogenic fungi with MIC values as low as 1.95 µM. This suggests that the di-iodinated benzohydrazide scaffold could be a promising starting point for the development of new antifungal agents. The presence of the 3,5-diiodosalicylidene portion of the molecule was noted to enhance antifungal properties.

Anti-Mycobacterial Activity

While the broader class of benzohydrazides and their hydrazone derivatives have been extensively studied for their anti-tubercular activity, with some compounds showing potent inhibition of Mycobacterium tuberculosis, specific data on the anti-mycobacterial efficacy of this compound or its close di-iodinated analogues is not extensively available in the current literature. The known anti-mycobacterial potential of the benzohydrazide scaffold suggests that this could be a valuable area for future investigation.

Investigation of Antimicrobial Mechanisms of Action

The precise antimicrobial mechanism of action for diiodobenzohydrazide analogues has not been fully elucidated. However, based on the known mechanisms of other halogenated antimicrobial agents, it is plausible that their mode of action involves multiple targets within the microbial cell. Halogenation can increase the lipophilicity of a molecule, potentially enhancing its ability to penetrate bacterial cell membranes. Once inside, these compounds may disrupt cellular processes by interfering with enzyme function or by generating oxidative stress. The presence of the hydrazide-hydrazone moiety is also known to be crucial for the biological activity of many antimicrobial compounds, possibly through its ability to chelate metal ions essential for enzymatic processes or by inhibiting key metabolic pathways.

Cytotoxic and Antiproliferative Activities in Cancer Cell Lines

In addition to their antimicrobial properties, iodinated benzohydrazide analogues have been evaluated for their potential as anticancer agents.

Studies on N'-Benzoyl-2-hydroxy-3,5-diiodobenzohydrazides have demonstrated their cytotoxic effects against human cancer cell lines. In vitro assays revealed that these compounds exhibit varying degrees of cytotoxicity. For example, tests against the human hepatocellular carcinoma (HepG2) cell line showed IC50 values (the concentration required to inhibit 50% of cell growth) as low as 11.72 µM for the most active analogues.

Importantly, when tested against a normal human kidney cell line (HK-2), these compounds showed lower sensitivity, with IC50 values starting from 26.80 µM. This suggests a degree of selectivity for cancer cells over normal cells. Further research indicated that these compounds might induce apoptosis, a form of programmed cell death, in cancer cells. The presence of electron-withdrawing substituents on the benzohydrazide moiety, particularly a nitro group, was associated with the most promising cytotoxic activity.

Table 2: In Vitro Cytotoxicity of Selected Diiodobenzohydrazide Analogues

| Compound Analogue | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) |

|---|---|---|---|---|

| N'-(4-Nitrobenzoyl)-3,5-diiodosalicylohydrazide | HepG2 | 11.72 | HK-2 | 26.80 |

| N'-(4-Trifluoromethylbenzoyl)-3,5-diiodosalicylohydrazide | HepG2 | 12.35 | HK-2 | 31.62 |

| N'-(4-Chlorobenzoyl)-3,5-diiodosalicylohydrazide | HepG2 | 14.13 | HK-2 | 39.81 |

Note: The data presented is for 3,5-diiodo-salicylohydrazide analogues. Data for this compound was not available in the reviewed sources. IC50 is the half maximal inhibitory concentration.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. Research into analogues of this compound has revealed cytotoxic and apoptotic effects in various cancer cell lines.

A study investigating a series of iodinated 1,2-diacylhydrazines and benzohydrazide-hydrazones, which are structurally related to this compound, demonstrated their cytotoxic properties against human hepatocellular carcinoma (HepG2) and human kidney (HK-2) cell lines. nih.gov The apoptotic effect of these compounds was also investigated, suggesting that this class of molecules can induce programmed cell death. nih.gov The presence of a 3,5-diiodosalicylidene scaffold was noted to enhance both antimicrobial and cytotoxic properties. nih.gov

Specifically, certain N'-benzoyl-2-hydroxy-3,5-diiodobenzohydrazides showed notable cytotoxicity. The structure-activity relationship indicated that the presence of electron-withdrawing groups (such as F, Cl, CF₃, NO₂) on the 4-substituted benzohydrazide portion was beneficial for this activity. nih.gov

Another study identified a series of substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides as potent inducers of apoptosis in human colorectal carcinoma HCT116 cells. nih.gov For instance, N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide was identified as a potent apoptosis inducer with an EC₅₀ value of 0.24µM in HCT116 cells. nih.gov Further derivatization led to compounds with even greater potency in inducing apoptosis across different cancer cell lines, including hepatocellular carcinoma (SNU398) and human colon cancer (RKO) cells. nih.gov

There is currently a lack of specific research data on the direct effects of this compound or its close analogues on cell cycle arrest mechanisms.

Table 1: Cytotoxicity of Selected Iodinated Benzohydrazide Analogues

| Compound Analogue Structure | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Iodinated benzohydrazide-hydrazones | HepG2 | from 11.72 |

| Iodinated benzohydrazide-hydrazones | HK-2 | from 26.80 |

| N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide | HCT116 | 0.056 (GI₅₀) |

| Methyl piperazine (B1678402) substituted benzohydrazide | HCT116 | 0.17 (EC₅₀, Apoptosis) |

| Methyl piperazine substituted benzohydrazide | SNU398 | 0.088 (EC₅₀, Apoptosis) |

Data sourced from multiple studies investigating analogues of this compound. nih.govnih.gov

Effects on Mitochondrial Membrane Potential

Scientific literature specifically detailing the effects of this compound or its direct analogues on mitochondrial membrane potential is not currently available. This area remains a subject for potential future investigation to fully elucidate the mechanisms of cytotoxicity observed in related compounds.

Antiviral Activity Studies

The broad class of benzohydrazide derivatives has been investigated for a range of biological activities, including antiviral properties.

While direct studies on the antiviral efficacy of this compound are not prominent, research on related hydrazone derivatives of benzohydrazide has shown potential. For example, an in silico study explored the antiviral activity of hydrazone derivatives based on benzohydrazide against Human Papillomavirus (HPV-18), a DNA virus. researchgate.net This molecular docking study suggested that these compounds have the potential to act as antiviral agents against this particular pathogen. researchgate.net

Other studies on different classes of benzohydrazide derivatives have reported activities against various RNA and DNA viruses, though these are not specifically iodinated analogues. For instance, some benzotriazole-based derivatives have shown selective antiviral activity against Coxsackievirus B5, an RNA virus. mdpi.com

The precise mechanisms of antiviral action for this compound and its close analogues have not been extensively studied. For the broader class of benzohydrazide derivatives, various mechanisms have been proposed or identified, but these are highly dependent on the specific viral target and the full chemical structure of the compound. There is no specific data available concerning the inhibition of viral adsorption for this compound or its direct analogues.

Enzyme Inhibition Profiles

The potential for this compound analogues to act as enzyme inhibitors has been a more focused area of research, particularly concerning cholinesterases.

Several studies have synthesized and evaluated iodinated hydrazide-hydrazones, which are analogues of this compound, as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are significant targets in the management of neurodegenerative diseases such as Alzheimer's disease.

One study detailed the synthesis of a series of iodinated hydrazide-hydrazones and their subsequent in vitro evaluation against AChE and BuChE. researchgate.net The compounds were found to inhibit both enzymes, with IC₅₀ values for BuChE being as low as ≥1.69 µM. researchgate.net The inhibition of AChE was also observed, with IC₅₀ values ranging from 17.95–54.93 µM. researchgate.net Molecular docking studies on other benzohydrazide derivatives have also suggested potential dual inhibitory roles against both MAO-B and AChE. scienceopen.com

Table 2: Cholinesterase Inhibition by Analogues of this compound

| Enzyme | IC₅₀ (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 17.95 - 54.93 |

Data represents the range of inhibitory concentrations observed for a series of iodinated hydrazide-hydrazone analogues. researchgate.net

Carbonic Anhydrase Inhibition

No studies were identified that investigated the inhibitory effects of this compound on carbonic anhydrase isoforms. While other heterocyclic sulfonamides and related compounds are well-documented as carbonic anhydrase inhibitors, data for this specific di-iodinated benzohydrazide is absent from the scientific literature. nih.gov

Tyrosinase Inhibition

There is no available research on the tyrosinase inhibitory activity of this compound. The field of tyrosinase inhibitors is extensive, with many compounds being explored for their potential in cosmetics and medicine, but this particular compound has not been a subject of these investigations.

Dihydrofolate Reductase (DHFR) Inhibition

The potential of this compound as an inhibitor of dihydrofolate reductase (DHFR) has not been reported. While various benzohydrazide derivatives have been synthesized and evaluated as potential antibacterial and anticancer agents through DHFR inhibition, the 2,5-diiodo analog is not among them. nih.gov

Kinase Inhibition (e.g., VEGFR2, EGFR)

There is a lack of information regarding the kinase inhibitory properties of this compound, including its effects on key kinases such as VEGFR2 and EGFR. Although benzohydrazide derivatives have been explored as potential kinase inhibitors in cancer therapy, the specific contribution of the 2,5-diiodo substitution has not been documented. nih.govresearchgate.net

Elucidation of Enzyme Binding Modes

In the absence of any demonstrated enzyme inhibitory activity, there have been no molecular docking or other computational studies to elucidate the binding modes of this compound with carbonic anhydrase, tyrosinase, DHFR, or various kinases.

Antioxidant Properties and Redox Modulation

No experimental data from common antioxidant assays, such as DPPH or ABTS radical scavenging, are available for this compound. The antioxidant potential of various substituted benzohydrazides has been noted in the literature, but the 2,5-diiodo derivative has not been specifically evaluated. pensoft.netderpharmachemica.com

Anti-inflammatory Response Evaluation

The anti-inflammatory effects of this compound have not been assessed in any published studies. While the benzohydrazide core is found in some compounds with anti-inflammatory activity, there is no specific information on how 2,5-diiodo substitution influences this property. nih.govnih.gov

Modulation of Cellular Signaling Pathways (e.g., Hsp90-mediated processes, Aryl Hydrocarbon Receptor - AhR Activation)

There is currently no scientific literature available that directly investigates the effect of this compound on Hsp90-mediated processes or the activation of the Aryl Hydrocarbon Receptor. The following sections provide a general overview of these pathways and the activities of related compounds.

Hsp90-Mediated Processes:

Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. While there is no specific data on this compound as an Hsp90 inhibitor, some hydrazide derivatives have been investigated for their potential to inhibit Hsp70/Hsp90 proteins in the context of arthritis models. nih.gov This suggests that the benzohydrazide scaffold could potentially be explored for Hsp90 inhibitory activity.

Aryl Hydrocarbon Receptor (AhR) Activation:

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates cellular responses to various environmental compounds, including halogenated aromatic hydrocarbons. researchgate.net Upon ligand binding, the AhR translocates to the nucleus and regulates the expression of genes involved in xenobiotic metabolism. Studies have shown that halogenated indoles can activate the AhR, with the type and position of the halogen influencing the activity. nih.gov Given that this compound is a halogenated aromatic compound, it could theoretically interact with the AhR, but no experimental evidence is available to confirm this.

DNA and Protein Binding Studies

Specific studies detailing the DNA and protein binding properties of this compound are not available in the current scientific literature. The following provides a general overview of how small molecules can interact with these macromolecules.

DNA Binding: